molecular formula C9H9ClN4O B11458294 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol

Cat. No.: B11458294
M. Wt: 224.65 g/mol
InChI Key: WFLCJMJJWMIPTK-UHFFFAOYSA-N
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Description

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a 3-chlorophenyl group attached to an aminomethyl moiety, which is further connected to a 1,2,4-triazol-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol typically involves the reaction of 3-chlorobenzylamine with 1H-1,2,4-triazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then continuously extracted and purified using automated systems, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazol-3-ol: A simpler triazole compound without the 3-chlorophenyl group.

    3-Chlorobenzylamine: A related compound with a similar chlorophenyl group but lacking the triazole ring.

    1,2,4-Triazole: A basic triazole structure without additional functional groups.

Uniqueness

5-(((3-Chlorophenyl)amino)methyl)-1H-1,2,4-triazol-3-ol is unique due to the combination of the 3-chlorophenyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not present in the simpler compounds. The presence of the chlorophenyl group can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

3-[(3-chloroanilino)methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9ClN4O/c10-6-2-1-3-7(4-6)11-5-8-12-9(15)14-13-8/h1-4,11H,5H2,(H2,12,13,14,15)

InChI Key

WFLCJMJJWMIPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=NNC(=O)N2

Origin of Product

United States

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